3-[(2-Phenoxyethoxy)methyl]pyrrolidine hydrochloride
Description
Historical Context and Discovery
3-[(2-Phenoxyethoxy)methyl]pyrrolidine hydrochloride (CAS: 1220034-29-6) emerged as a synthetic pyrrolidine derivative during early 21st-century efforts to expand the structural diversity of nitrogen-containing heterocycles. Its discovery aligns with broader medicinal chemistry trends targeting modular scaffolds for drug discovery. The compound’s synthesis likely involved nucleophilic substitution reactions between phenoxyethoxy precursors and pyrrolidine intermediates, a strategy common for ether-linked pyrrolidines. Early characterization confirmed its molecular formula ($$C{13}H{20}ClNO_2$$) and molecular weight (257.76 g/mol), with structural validation via NMR and mass spectrometry.
Significance in Medicinal Chemistry Research
This compound’s significance stems from its dual functionality:
- Pyrrolidine Core : Provides conformational rigidity and hydrogen-bonding capacity, enhancing target affinity.
- Phenoxyethoxy Side Chain : Introduces lipophilicity ($$ \log P \approx 2.8 $$), improving blood-brain barrier permeability compared to non-ether derivatives.
Research Applications:
- Receptor Modulation : Serves as a precursor for α4β2 nicotinic receptor ligands, with potential applications in neurodegenerative diseases.
- Structure-Activity Relationship (SAR) Studies : Modifications at the phenoxy or pyrrolidine positions elucidate steric and electronic effects on bioactivity.
Table 1 : Comparative Bioactivity of Selected Pyrrolidine Derivatives
Position Among Phenoxyethoxy Pyrrolidine Derivatives
This compound occupies a unique niche due to its balanced pharmacodynamic profile:
Structural Advantages:
Comparative Analysis:
- vs. 3-((2-Methoxyphenoxy)methyl)pyrrolidine HCl : The methoxy group reduces steric bulk but decreases lipophilicity ($$ \log P = 1.9 $$), limiting CNS penetration.
- vs. 4-((2-Phenoxyethoxy)methyl)piperidine HCl : Piperidine analogs show higher μ-opioid receptor affinity but poorer aqueous solubility ($$ <0.1 \, \text{mg/mL} $$).
Synthetic Pathways :
- Alkylation : React pyrrolidine with 2-phenoxyethyl chloride under basic conditions.
- Hydrochloride Formation : Treat the free base with HCl gas in anhydrous ether.
$$ \text{Pyrrolidine} + \text{ClCH}2\text{OCH}2\text{Ph} \xrightarrow{\text{NaH}} \text{3-[(2-Phenoxyethoxy)methyl]pyrrolidine} \xrightarrow{\text{HCl}} \text{Hydrochloride Salt} $$
Properties
IUPAC Name |
3-(2-phenoxyethoxymethyl)pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2.ClH/c1-2-4-13(5-3-1)16-9-8-15-11-12-6-7-14-10-12;/h1-5,12,14H,6-11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVGSCNKBZIFJRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1COCCOC2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Synthetic Strategy
The synthesis primarily involves the nucleophilic substitution of a halogenated pyrrolidine precursor with phenoxyethoxy methyl groups, facilitated by catalysts and suitable solvents that promote high selectivity and yield. The general approach can be summarized as:
- Preparation of a halogenated pyrrolidine intermediate (e.g., 3-[(2-chloromethyl)pyrrolidine])
- Reaction with phenoxyethoxy methyl derivatives under catalytic conditions
- Hydrochloride salt formation through acid treatment and purification
Preparation of the Pyrrolidine Core
Method A: Cyclization of N-alkyl amino acids or derivatives
- Starting materials: N-alkyl amino acids or amino alcohols
- Process: Cyclization under acidic or basic conditions to form the pyrrolidine ring
- Reference: Patent CN110590706B describes the synthesis of pyrrolidine derivatives, emphasizing the importance of controlled cyclization conditions to obtain high purity intermediates.
Method B: Reductive amination
- Starting materials: Corresponding aldehydes or ketones with primary amines
- Process: Reductive amination under mild conditions yields pyrrolidine rings with specific substitution patterns.
Halogenation of Pyrrolidine
- Objective: Introduce a reactive halogen (chlorine or bromine) at the methyl position
- Method: Use of halogenating agents such as thionyl chloride, phosphorus tribromide, or N-chlorosuccinimide
- Reaction conditions: Typically carried out at low temperatures (0–25°C) to prevent over-halogenation.
| Raw Material | Reagent | Solvent | Conditions | Outcome |
|---|---|---|---|---|
| Pyrrolidine derivative | Thionyl chloride | Dichloromethane | 0–25°C, 2–4 hours | 3-[(Chloromethyl)pyrrolidine] |
Nucleophilic Substitution with Phenoxyethoxy Methyl
- Reaction: The halogenated pyrrolidine reacts with phenoxyethoxy methyl compounds, such as phenoxyethyl chlorides or bromides.
- Catalysts: Potassium iodide (KI) is often used to facilitate halogen exchange, increasing nucleophilicity.
- Solvent: High boiling point ethers like diglyme or anisole, which form hydrogen bonds with methylamine, stabilize the reaction environment and improve solubility.
- Temperature: 100–120°C to promote substitution without decomposition.
- Reaction time: 3–8 hours, optimized for maximum conversion.
- The use of diglyme as solvent enhances the solubility of methylamine and reduces the partial pressure of gaseous methylamine, thus favoring the nucleophilic attack.
- Potassium iodide catalyzes halogen exchange, lowering activation energy and increasing reaction rate.
Hydrochloride Salt Formation
Post-substitution, the free base is converted into its hydrochloride salt:
- Method: Acidification with hydrochloric acid (HCl) in aqueous medium
- Process: The reaction mixture's pH is adjusted to 12–13 with sodium hydroxide, followed by distillation to remove excess water and solvents.
- Purification: Fractional distillation separates the desired product, with typical yields exceeding 88% and purity over 99%.
Data Tables Summarizing Preparation Parameters
| Parameter | Range | Optimal Condition | Reference/Notes |
|---|---|---|---|
| Molar ratio of phenoxyethyl chloride to pyrrolidine | < 1:1 | 1: (3.5–4.5) | Ensures complete substitution |
| Potassium iodide to halogenated pyrrolidine | 2.5–6:100 | 3:100 | Catalyzes halogen exchange |
| Ether solvent to halogenated pyrrolidine | 400–800 mL per mol | 600 mL | Stabilizes methylamine, high boiling point |
| Reaction temperature | 100–120°C | 110°C | Promotes substitution without side reactions |
| Reaction time | 3–8 hours | 4 hours | Balances yield and process efficiency |
Research Findings and Advantages
- High Yield & Purity : The process achieves yields >88% with product purity >99%, as demonstrated in experimental examples.
- Operational Conditions : The method operates under normal pressure, avoiding high-pressure equipment, which reduces costs and safety concerns.
- Raw Material Accessibility : Utilizes readily available starting materials like 1,4-dichlorobutane, phenoxyethanol, and methylamine solutions.
- Environmental & Economic Benefits : The solvent choice and process design minimize waste and energy consumption, favoring industrial scalability.
Chemical Reactions Analysis
Types of Reactions
3-[(2-Phenoxyethoxy)methyl]pyrrolidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The phenoxyethoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyrrolidine derivatives.
Scientific Research Applications
Scientific Research Applications
The compound is utilized in several scientific domains:
- Organic Synthesis : Acts as a versatile building block for creating complex organic molecules.
- Pharmacology : Investigated for its potential as a therapeutic agent due to its interaction with biological pathways.
- Material Science : Used in the development of specialty chemicals and materials.
Pharmacological Properties
Research has highlighted several pharmacological activities:
- Antidepressant Activity : Studies indicate that derivatives of this compound exhibit antidepressant effects comparable to established medications like viloxazine. These effects are attributed to the inhibition of neurotransmitter reuptake in synaptic clefts, enhancing serotonergic and noradrenergic signaling.
- Anticonvulsant Activity : The compound has demonstrated potential in raising the electroconvulsive threshold, suggesting efficacy in seizure prevention. Experimental results indicate a dose-dependent relationship where higher doses yield better seizure control.
Antidepressant Studies
A series of animal model studies have been conducted to evaluate the antidepressant properties of derivatives derived from 3-[(2-Phenoxyethoxy)methyl]pyrrolidine hydrochloride. Key findings include:
- Significant inhibition of serotonin and norepinephrine reuptake.
- Improvement in mood-related behaviors observed in tests involving reserpine interaction.
Anticonvulsant Studies
Further investigations focused on the anticonvulsant properties revealed:
- The compound's ability to elevate seizure thresholds was confirmed through electroshock testing.
- A range of dosages was tested, indicating that efficacy was dose-dependent, with lower toxicity levels reported during evaluations.
Safety Profile
Toxicological assessments suggest that this compound exhibits low toxicity levels during both acute and chronic exposure scenarios, making it a promising candidate for further clinical development.
Pharmacokinetics
The pharmacokinetic profile indicates moderate solubility with favorable absorption characteristics. Metabolism primarily occurs in the liver, where metabolites retain similar biological activities.
Mechanism of Action
The mechanism of action of 3-[(2-Phenoxyethoxy)methyl]pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxyethoxy group can interact with hydrophobic pockets in proteins, while the pyrrolidine ring can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
*Calculated molecular weight based on formula.
Substituent Effects on Properties
- Trifluoromethyl groups () improve metabolic stability and bioavailability due to fluorine’s electronegativity .
- Methoxy/Ethoxy Chains : Methoxy () or methoxyethoxy () groups enhance solubility in aqueous environments, critical for oral drug formulations .
- Safety Profiles: Compounds like 3-(3,4-dimethylphenoxy)pyrrolidine HCl () and (R)-3-(2-nitrophenoxy)pyrrolidine HCl () are classified as irritants, suggesting similar handling precautions for the target compound .
Research and Application Insights
- Pharmaceutical Intermediates: Analogs such as 3-[4-(trifluoromethyl)phenoxy]pyrrolidine HCl are used in synthesizing bioactive molecules, likely due to their stability and tunable reactivity .
- Structural Diversity: The substitution pattern on the phenoxy group (e.g., halogen position) allows fine-tuning of electronic and steric properties, critical for optimizing receptor binding in drug discovery .
Biological Activity
3-[(2-Phenoxyethoxy)methyl]pyrrolidine hydrochloride is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHClNO
- Molecular Weight : 300.79 g/mol
- IUPAC Name : this compound
This compound features a pyrrolidine ring substituted with a phenoxyethoxy group, which is critical for its biological activity.
Biological Activity Overview
Research has indicated that this compound exhibits several biological activities, including:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the proliferation of various cancer cell lines.
- Antimicrobial Properties : It has shown potential in combating bacterial infections.
- Neuroprotective Effects : The compound may possess neuroprotective properties, making it a candidate for treating neurodegenerative diseases.
The mechanism by which this compound exerts its effects is still being elucidated. However, it is believed to interact with specific molecular targets involved in cell signaling pathways. For instance, it may modulate pathways related to apoptosis and cell cycle regulation.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its efficacy. Key findings include:
| Substituent | Effect on Activity |
|---|---|
| Phenoxy group | Enhances binding affinity to target sites |
| Ethoxy chain length | Influences solubility and bioavailability |
| Pyrrolidine ring | Critical for maintaining biological activity |
Research indicates that modifications to the phenoxy and ethoxy groups can significantly impact the compound's pharmacological properties.
Case Studies and Research Findings
-
Anticancer Activity Study :
- A study investigated the effects of this compound on human breast cancer cell lines. Results showed a dose-dependent reduction in cell viability, with IC50 values indicating significant cytotoxicity at higher concentrations.
-
Antimicrobial Efficacy :
- In vitro tests demonstrated that the compound exhibited antimicrobial activity against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics.
-
Neuroprotection in Animal Models :
- An animal study assessed the neuroprotective effects of the compound in models of induced neurodegeneration. The results indicated a reduction in neuronal loss and improved behavioral outcomes.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
